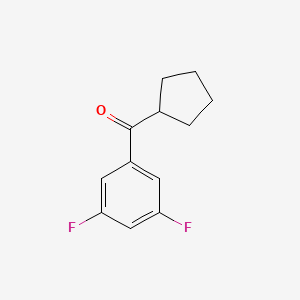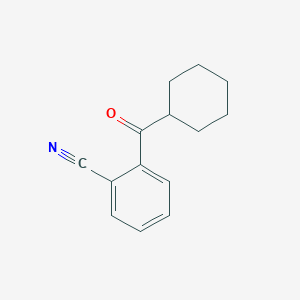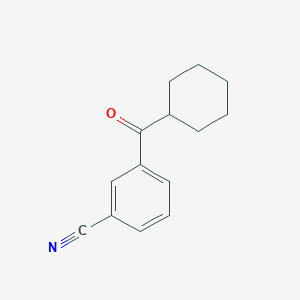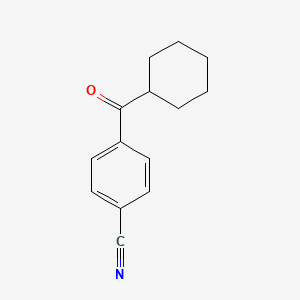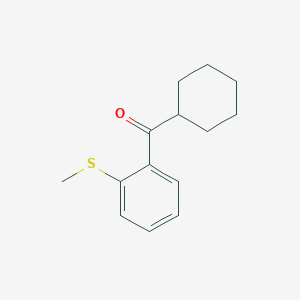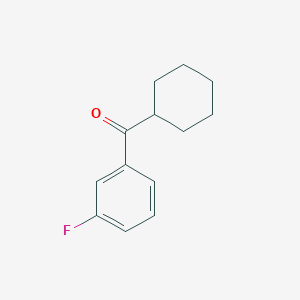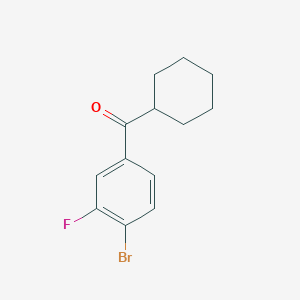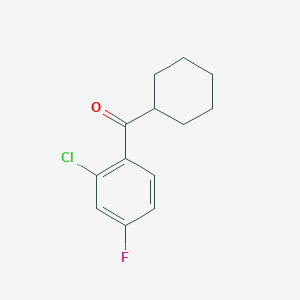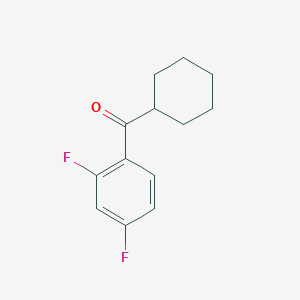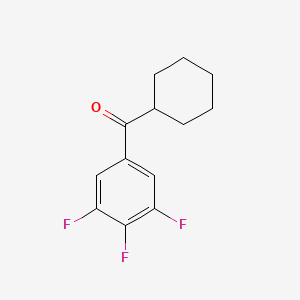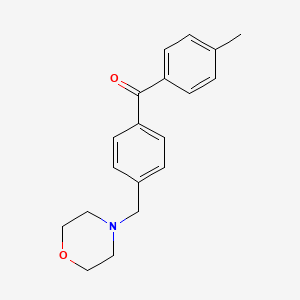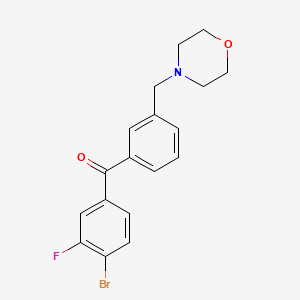
4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone (4-Br-3-F-3'-Morph-BP) is an organic compound commonly used as a fluorescent dye in scientific research. It is a highly fluorescent dye which is used in a variety of research applications, including cell biology, biochemistry, and pharmacology. 4-Br-3-F-3'-Morph-BP has a wide range of applications due to its unique properties, such as low toxicity, high photostability, and high fluorescence quantum yield. This compound is widely used in molecular biology, cell biology, and biochemistry research.
Applications De Recherche Scientifique
Antiproliferative Activity
- Synthesis and Anticancer Properties: A study by Al‐Ghorbani et al. (2017) synthesized various derivatives related to 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone. These compounds showed significant antiproliferative activity against different neoplastic cells, including DLA, EAC, MCF-7, and A549 cells. The study highlights the potential of these compounds in cancer therapy.
Antimicrobial Activity
- Antimycobacterial Derivatives: Research by Sathe et al. (2011) developed derivatives of 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone, demonstrating notable antimicrobial activity.
- Synthesis and Evaluation for Antimicrobial Activities: Balaji et al. (2017) Balaji et al. (2017) synthesized compounds structurally related to 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone with significant antimicrobial properties.
Chemical Properties and Photophysics
- Halogenated Biphenyls Study: An investigation into halogenated biphenyls, including compounds similar to 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone, by Bandiera et al. (1982) provides insights into their effects on microsomal enzyme activities.
- Fluorinated Derivatives in Alzheimer's Disease: Belluti et al. (2014) Belluti et al. (2014) explored fluorinated benzophenone derivatives, closely related to 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone, for their potential use in Alzheimer's disease treatment.
- NMR Spectroscopy and Computational Modeling: Hein et al. (2015) Hein et al. (2015) used NMR spectroscopy to study fluorinated alcohol synthesis from compounds like 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone.
Comparative Imaging Studies
- Synthesis for Imaging Studies: Li et al. (2003) Li et al. (2003) synthesized a benzophenone-based labeling compound, akin to 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone, for comparative imaging studies using PET and SPECT.
Crystal Structure Analysis
- Crystallographic Studies: Chai and Liu (2011) Chai and Liu (2011) analyzed the crystal structure of a compound structurally related to 4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone, providing insights into its stereochemistry.
Synthesis and Photophysical Properties
- Fluorination of Fluorophores: A study by Woydziak et al. (2012) on fluorinated fluorophores, including benzophenone derivatives, highlights the enhancement of photostability and spectroscopic properties due to fluorination.
Propriétés
IUPAC Name |
(4-bromo-3-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBSHLNYGPEEMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643092 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-3'-morpholinomethyl benzophenone | |
CAS RN |
898791-80-5 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


